

Technical Support Center: Assignment of Complex ^1H NMR Spectra of Annulenes

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Compound of Interest

Compound Name: [30]Annulene

CAS No.: 3332-40-9

Cat. No.: B14747734

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This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in assigning the complex ^1H NMR spectra of annulenes.

Troubleshooting Guides

This section addresses specific issues you may encounter during the ^1H NMR analysis of annulenes in a question-and-answer format.

Question 1: Why do the proton signals in my[1]annulene spectrum appear at such extreme chemical shifts (e.g., ~ 9.3 ppm and ~ -3.0 ppm)?

Answer: This is the hallmark of a successful synthesis of an aromatic annulene. The large chemical shift difference between the outer and inner protons is a direct consequence of a strong diamagnetic ring current induced in the aromatic ($4n+2$ π -electron) system by the external magnetic field of the NMR spectrometer.[2][3][4]

- **Outer Protons (~ 9.3 ppm):** These 12 protons lie outside the ring. Here, the induced magnetic field reinforces the external field, causing strong deshielding and a shift to a high ppm value

(downfield).[3][4]

- Inner Protons (~-3.0 ppm): These 6 protons are located inside the ring. In this region, the induced magnetic field opposes the external field. This creates a strong shielding effect, shifting the protons far upfield, often to a negative ppm value relative to TMS.[2][3][4]

This phenomenon is a key piece of evidence for aromaticity in annulenes. The reverse is true for antiaromatic annulenes, which sustain a paratropic ring current.[2][3]

Question 2: The signals for my inner and outer protons in[1]annulene are broad or have coalesced into a single peak. What happened?

Answer: This is typically a temperature-dependent phenomenon.[1]annulene is not a rigid molecule and can undergo conformational flexing.[5]

- At Low Temperatures (e.g., -60 °C): The molecule is more rigid, and the exchange between inner and outer protons is slow on the NMR timescale. This results in sharp, well-resolved signals at their characteristic chemical shifts (e.g., 9.28 ppm and -2.99 ppm).[5]
- At High Temperatures (e.g., 110 °C): The molecule has enough thermal energy to flex rapidly, causing the inner and outer protons to exchange positions. If this exchange is fast on the NMR timescale, the spectrometer detects only an average environment, leading to the coalescence of the two signals into a single, sometimes broad, peak at a weighted average chemical shift (around 5.45 ppm).[5]

Troubleshooting Steps:

- Re-run the spectrum at a lower temperature (e.g., -60 °C) to slow down the dynamic exchange and resolve the signals.[5]
- If peaks are generally broad regardless of temperature, it could indicate poor sample preparation (e.g., poor solubility, aggregation at high concentration) or the presence of paramagnetic impurities.[6] Ensure your sample is fully dissolved and consider filtering it.

Question 3: I've synthesized a different annulene (e.g.,[7]annulene), and the chemical shifts are reversed—inner protons are downfield and outer protons are upfield. Is this a mistake?

Answer: No, this is expected for an antiaromatic annulene. Molecules with $4n$ π -electrons, like [7]annulene, are antiaromatic and exhibit a paratropic ring current.^{[3][8]} This induced current flows in the opposite direction to that of an aromatic compound.

- **Effect on Protons:** The paratropic current creates an induced magnetic field that opposes the external field on the outside of the ring (shielding the outer protons) and reinforces it on the inside (deshielding the inner protons).^[3] This leads to the "inverted" chemical shifts you observe.

Frequently Asked Questions (FAQs)

FAQ 1: How can I definitively assign which signal corresponds to the inner versus the outer protons?

For a definitive assignment, especially in a novel or complex annulene, 2D NMR spectroscopy is essential. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the most powerful tool for this purpose.

- **NOESY Principle:** NOESY detects correlations between protons that are close to each other in space (typically $< 5 \text{ \AA}$), regardless of whether they are connected by bonds.^{[1][9]}
- **Application:** A NOESY spectrum will show cross-peaks between adjacent outer protons. Crucially, it will also show cross-peaks between the outer protons and their nearest-neighbor inner protons. No cross-peaks will be observed between protons on opposite sides of the ring. This spatial mapping provides an unambiguous assignment.

FAQ 2: My 1D spectrum is too crowded to interpret. What is the first step to simplify it?

A 2D COSY (Correlation Spectroscopy) experiment is the ideal first step.

- **COSY Principle:** COSY reveals scalar (through-bond) couplings between protons, typically over two to three bonds (2J , 3J).^[1]
- **Application:** In an annulene spectrum, a COSY experiment will show cross-peaks connecting adjacent protons around the ring's circumference. This allows you to "walk" around the carbon skeleton, tracing the connectivity and identifying the spin systems, which is invaluable for assignment.

FAQ 3: Can the choice of NMR solvent affect my spectrum?

Yes, significantly. Annulenes have a large, delocalized π -system that can engage in π - π stacking or other interactions with aromatic solvents like benzene- d_6 . This can lead to Aromatic Solvent-Induced Shifts (ASIS), where the chemical shifts of your signals change compared to when they are in a non-aromatic solvent like chloroform- d ($CDCl_3$).^[10] If your peaks are overlapping, changing the solvent can sometimes improve resolution.^[6]

Data Presentation

Table 1: Representative 1H NMR Chemical Shifts for Aromatic vs. Antiaromatic Annulenes

Annulene	π Electrons	Aromaticity	Proton Type	No. of Protons	Approx. Chemical Shift (δ , ppm)	Ring Current Effect
[1]Annulene	18 (4n+2)	Aromatic	Outer	12	9.3	Deshielded (Diamagnetic)[3][4]
Inner	6	-3.0	Shielded (Diamagnetic)[3][4]			
[1]Annulene Dianion	20 (4n)	Antiaromatic	Outer	12	-1.1	Shielded (Paratropic)[2]
Inner	6	20.8 - 29.5	Deshielded (Paratropic)[2]			
[7]Annulene	16 (4n)	Antiaromatic	Outer	-	-	Shielded (Paratropic)[3][7]
Inner	-	-	Deshielded (Paratropic)[3][7]			

Note: Chemical shifts are approximate and can vary with temperature and solvent.[5][10]

Experimental Protocols

Protocol 1: 2D ^1H - ^1H COSY Experiment

This experiment identifies protons that are coupled through bonds, helping to establish the connectivity of the annulene ring.

Methodology:

- **Sample Preparation:** Prepare a solution of the annulene in a deuterated solvent (e.g., CDCl₃, THF-d₈) at a concentration of 5-10 mg/mL in a high-quality NMR tube. Ensure the sample is homogeneous.
- **Spectrometer Setup:**
 - Tune and shim the spectrometer on the sample to achieve optimal resolution and lineshape.
 - Acquire a standard 1D ¹H NMR spectrum to determine the spectral width (sweep width) required to encompass all proton signals.
- **COSY Pulse Program:**
 - Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker systems).
 - Set the spectral width (SW) in both F2 (direct) and F1 (indirect) dimensions to cover all proton resonances.
 - Set the number of data points in F2 (TD2) to 2048 (2k) and the number of increments in F1 (TD1) to 256 or 512. More increments in F1 will provide better resolution but increase experiment time.
 - Set the number of scans (NS) per increment, typically 2, 4, or 8, depending on sample concentration.
 - The relaxation delay (D1) should be set to ~1.5 times the longest T1 relaxation time (a value of 1-2 seconds is usually sufficient).
- **Acquisition & Processing:**
 - Start the acquisition.
 - After completion, apply a sine-bell or squared sine-bell window function in both dimensions.
 - Perform a two-dimensional Fourier transform (XF2).

- Phase correct the spectrum if necessary and symmetrize the data to reduce artifacts.
- Analysis:
 - The 1D spectrum appears on the diagonal.
 - Off-diagonal cross-peaks connect signals from protons that are J-coupled (typically 2-3 bonds apart).^[1]

Protocol 2: 2D ¹H-¹H NOESY Experiment

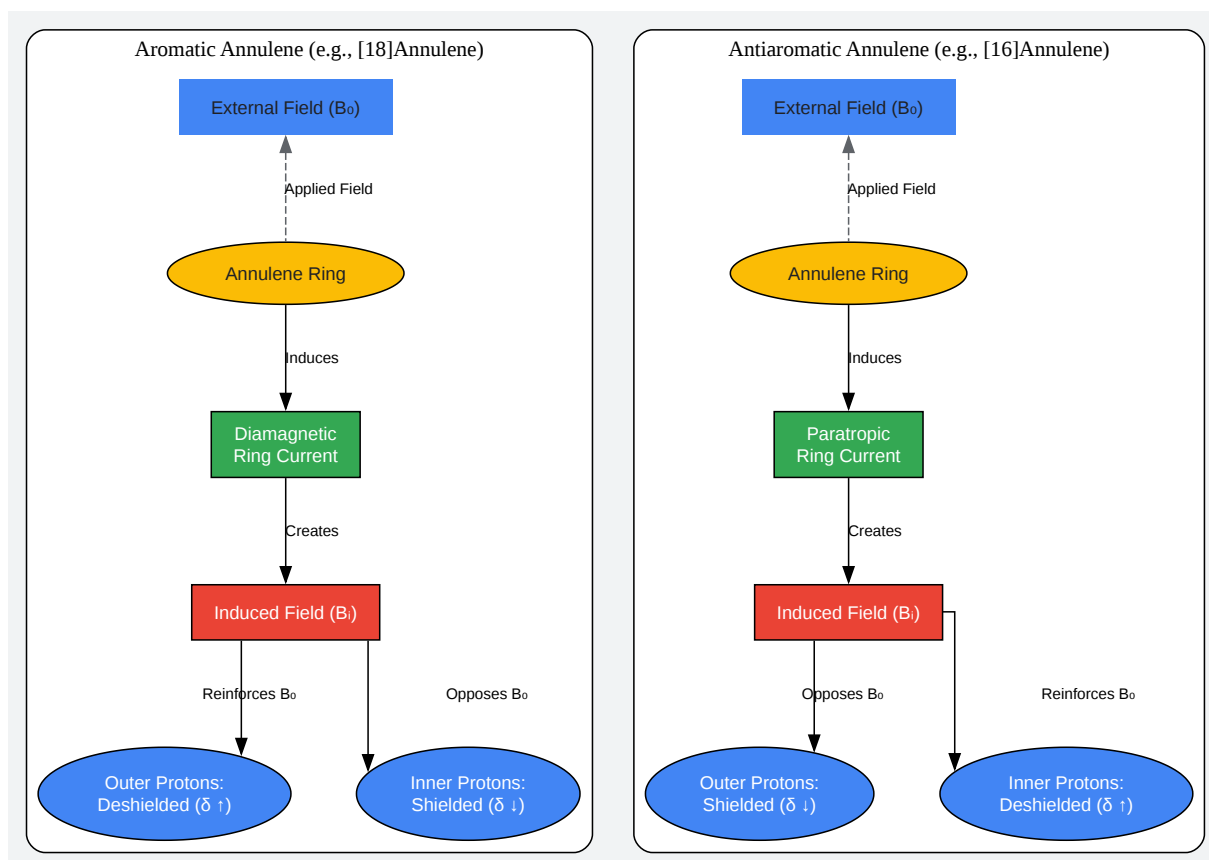
This experiment identifies protons that are close in space, which is critical for distinguishing inner and outer protons.

Methodology:

- Sample Preparation: Same as for the COSY experiment. It is crucial to remove any dissolved oxygen, which is paramagnetic and can interfere with the NOE effect. This can be done via several freeze-pump-thaw cycles.
- Spectrometer Setup: Use the same shims and spectral width from the COSY setup.
- NOESY Pulse Program:
 - Load a standard gradient-selected NOESY pulse sequence (e.g., noesygpqh on Bruker systems).
 - Use the same spectral width and data points (TD2, TD1) as in the COSY experiment.
 - Set the number of scans (NS) per increment, typically 8 or 16, as the NOE effect is weaker than J-coupling.
 - Crucially, set the mixing time (D8). This is the delay during which magnetization transfer (the NOE) occurs. A typical starting value for a small-to-medium-sized molecule is 500-800 ms. This value may need to be optimized.
- Acquisition & Processing:

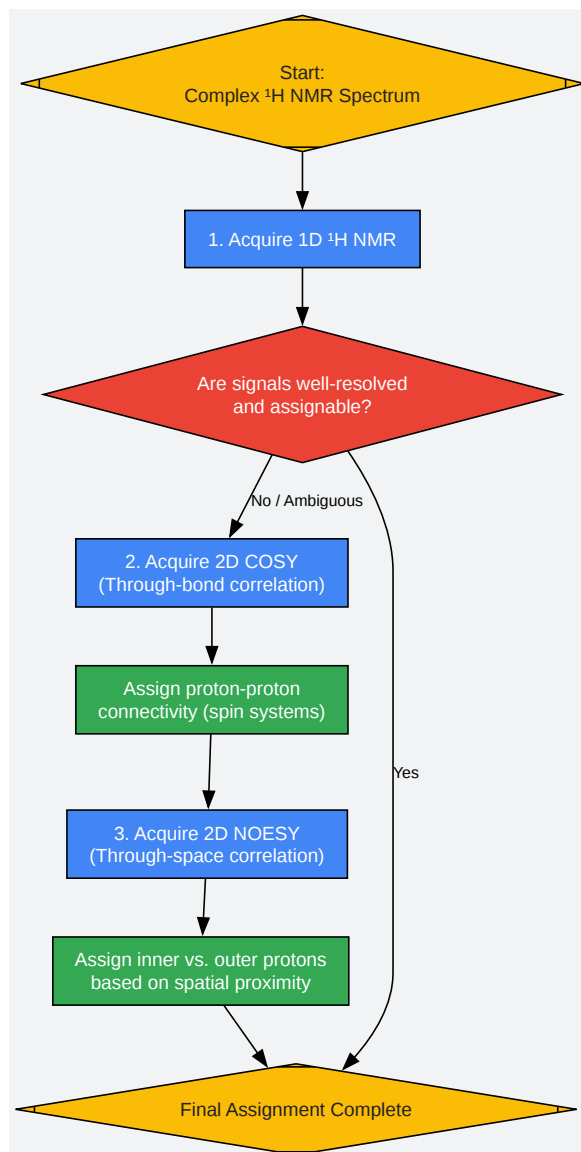
- Start the acquisition.
- Processing is similar to COSY: apply a window function, perform a 2D Fourier transform, and phase correct the spectrum.
- Analysis:
 - The diagonal contains the 1D spectrum.
 - Off-diagonal cross-peaks connect protons that are spatially close ($< 5 \text{ \AA}$).^[9] Look for correlations between the upfield (inner) and downfield (outer) proton signals to confirm their assignment.

Visualizations



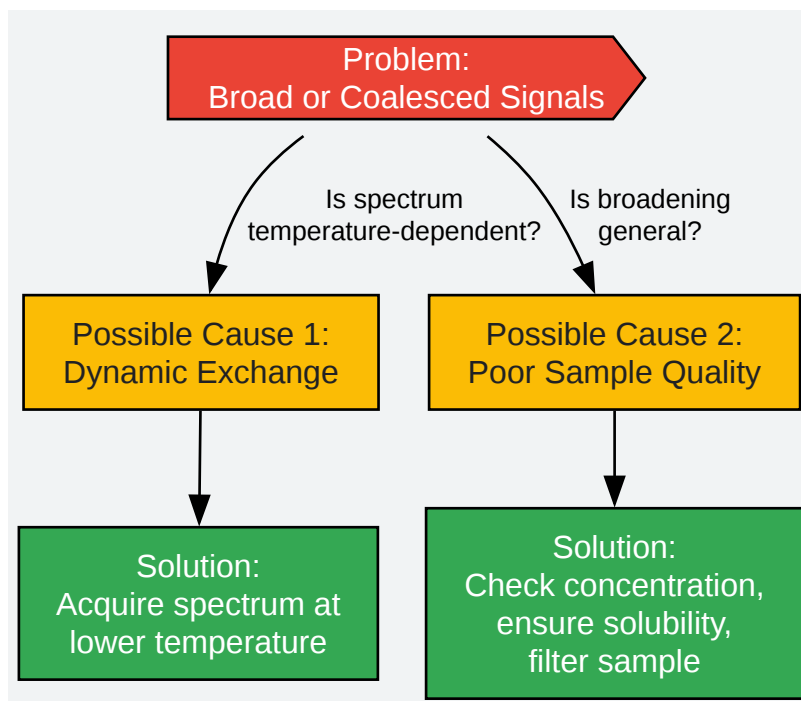
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Caption: Ring current effects in aromatic vs. antiaromatic annulenes.



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Caption: Experimental workflow for assigning complex annulene ^1H NMR spectra.



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Caption: Troubleshooting guide for broad or coalesced ^1H NMR signals.

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